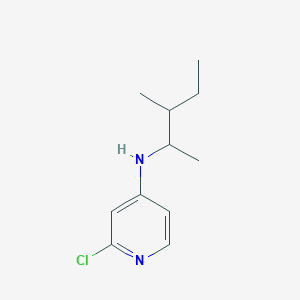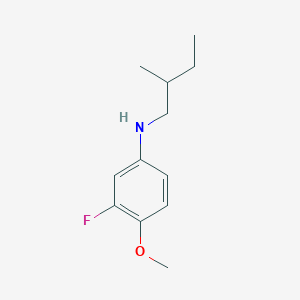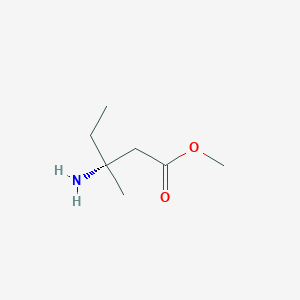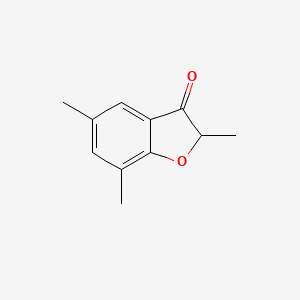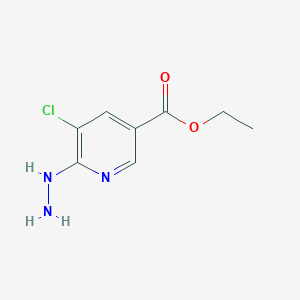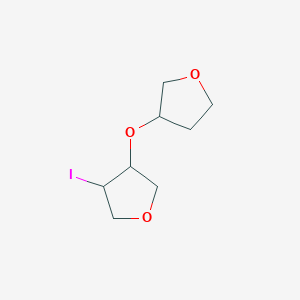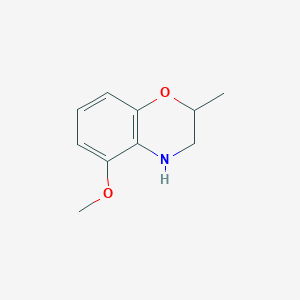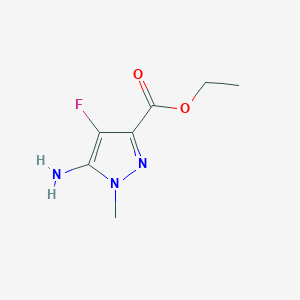![molecular formula C11H15NO5S B13298097 4-{[(2-Methoxy-1-methylethyl)amino]sulfonyl}benzoic acid CAS No. 790681-75-3](/img/structure/B13298097.png)
4-{[(2-Methoxy-1-methylethyl)amino]sulfonyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-{[(2-Methoxy-1-methylethyl)amino]sulfonyl}benzoic acid involves several steps. One common synthetic route includes the reaction of benzoic acid derivatives with sulfonyl chlorides in the presence of a base. The reaction conditions typically involve temperatures ranging from room temperature to moderate heating, and the use of solvents such as dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-{[(2-Methoxy-1-methylethyl)amino]sulfonyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[(2-Methoxy-1-methylethyl)amino]sulfonyl}benzoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is utilized in proteomics research to study protein interactions and functions .
Mechanism of Action
The mechanism of action of 4-{[(2-Methoxy-1-methylethyl)amino]sulfonyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-{[(2-Methoxy-1-methylethyl)amino]sulfonyl}benzoic acid can be compared with other similar compounds, such as:
Benzoic acid derivatives: These compounds share a similar benzoic acid core structure but differ in their functional groups.
Sulfonyl compounds: These compounds contain the sulfonyl functional group and exhibit similar chemical reactivity.
Methoxy-substituted compounds: These compounds have methoxy groups attached to their structure, influencing their chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
790681-75-3 |
|---|---|
Molecular Formula |
C11H15NO5S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
4-(1-methoxypropan-2-ylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C11H15NO5S/c1-8(7-17-2)12-18(15,16)10-5-3-9(4-6-10)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) |
InChI Key |
MBNQQTANBNSZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


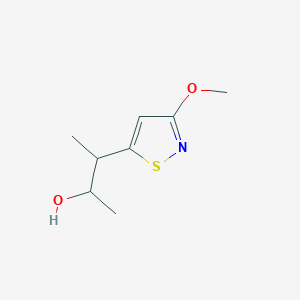

![N-[(5-methylfuran-2-yl)methyl]cycloheptanamine](/img/structure/B13298034.png)


